![molecular formula C30H32N4O2 B2682817 2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 847397-11-9](/img/structure/B2682817.png)
2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C30H32N4O2 and its molecular weight is 480.612. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a complex organic compound with diverse biological activities. Its structure includes multiple functional groups, including an imidazole ring, a pyrrolidinone ring, and an acetamide group, which contribute to its pharmacological properties. This article reviews the compound's biological activity based on available research findings and case studies.
The molecular formula of the compound is C30H32N4O2, with a molecular weight of 480.612 g/mol. The compound has been synthesized and characterized using various analytical techniques, including NMR and mass spectrometry.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The imidazole and pyrrolidinone moieties are known to participate in various biochemical interactions, potentially influencing enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that certain imidazole-based compounds possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics in efficacy .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H1299) cells. The mechanism involves the inhibition of specific signaling pathways related to cell proliferation and survival .
Enzyme Inhibition
The compound is also noted for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of carbonic anhydrase II (hCA II), which plays a crucial role in regulating pH and fluid balance in tissues. The inhibition constants for these interactions have been reported in the range of 57.7–98.2 µM, indicating a selective action against hCA II compared to other isoforms .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antibacterial Study : A derivative was tested against a panel of bacterial strains, demonstrating significantly lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics.
- Cancer Cell Line Testing : In a study involving HepG2 hepatocellular carcinoma cells, treatment with the compound resulted in substantial reductions in cell viability, suggesting strong anticancer activity.
- Enzyme Activity Assays : Inhibition assays showed that the compound selectively inhibited hCA II without affecting hCA I or other isoforms at comparable concentrations, emphasizing its potential therapeutic applications in conditions like glaucoma or edema where hCA II is implicated.
Data Summary
Propiedades
IUPAC Name |
2-[2-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2/c1-20(2)34(24-10-6-5-7-11-24)29(36)19-33-27-13-9-8-12-26(27)31-30(33)23-17-28(35)32(18-23)25-15-21(3)14-22(4)16-25/h5-16,20,23H,17-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZCRJKGNQKOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.